N-ethyl-1H-imidazole-5-carboxamide N-ethyl-1H-imidazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 137480-25-2
VCID: VC21176927
InChI: InChI=1S/C6H9N3O/c1-2-8-6(10)5-3-7-4-9-5/h3-4H,2H2,1H3,(H,7,9)(H,8,10)
SMILES: CCNC(=O)C1=CN=CN1
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

N-ethyl-1H-imidazole-5-carboxamide

CAS No.: 137480-25-2

Cat. No.: VC21176927

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-1H-imidazole-5-carboxamide - 137480-25-2

Specification

CAS No. 137480-25-2
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name N-ethyl-1H-imidazole-5-carboxamide
Standard InChI InChI=1S/C6H9N3O/c1-2-8-6(10)5-3-7-4-9-5/h3-4H,2H2,1H3,(H,7,9)(H,8,10)
Standard InChI Key LCDNTSRTGDTBIF-UHFFFAOYSA-N
SMILES CCNC(=O)C1=CN=CN1
Canonical SMILES CCNC(=O)C1=CN=CN1

Introduction

Chemical Properties and Structure

Basic Information

N-ethyl-1H-imidazole-5-carboxamide is an organic compound with specific structural and chemical characteristics that define its reactivity and potential applications. The following table summarizes its key properties:

PropertyValue
CAS Number137480-25-2
Molecular FormulaC₆H₉N₃O
Molecular Weight139.155 g/mol
Chemical StructureImidazole ring with carboxamide at 5-position and N-ethyl group

The compound contains an imidazole ring with three nitrogen atoms, a carboxamide group (-CONH-) at the 5-position, and an ethyl group attached to the nitrogen of the carboxamide . The imidazole ring, a five-membered heterocyclic structure with two nitrogen atoms, contributes to the compound's aromaticity and reactivity.

Physical Properties

While specific physical property data for N-ethyl-1H-imidazole-5-carboxamide is limited in the literature, typical compounds of this class exhibit the following general characteristics:

  • Physical state: Usually appears as a solid at room temperature

  • Solubility: Generally soluble in polar organic solvents such as DMSO and methanol

  • Stability: Relatively stable under normal laboratory conditions

Synthesis Methods

Related Synthetic Procedures

A comparable synthetic method can be observed in the one-pot synthesis of related imidazole carboxylic acid derivatives as reported by Bhat and Poojary. Their approach involved heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with substituted benzaldehydes in the presence of sodium dithionite, followed by base hydrolysis . While this specific procedure was used for benzimidazole derivatives, similar methodologies could potentially be applied to synthesize N-ethyl-1H-imidazole-5-carboxamide.

The reaction conditions typically involve:

  • Use of DMSO as a solvent

  • Elevated temperatures (around 90°C)

  • Reducing agents like sodium dithionite

  • Base-catalyzed hydrolysis for carboxylic acid formation

Structural Characterization

Spectroscopic Analysis

Spectroscopic techniques provide essential information for structural characterization of imidazole carboxamides. For compounds similar to N-ethyl-1H-imidazole-5-carboxamide, the following spectral features are commonly observed:

IR Spectroscopy

IR spectroscopy of imidazole carboxamides typically reveals:

  • N-H stretching vibrations (3300-3500 cm⁻¹)

  • C=O stretching of the amide group (1650-1690 cm⁻¹)

  • C=N and C=C stretching vibrations of the imidazole ring (1400-1600 cm⁻¹)

NMR Spectroscopy

The ¹H NMR spectrum of N-ethyl-1H-imidazole-5-carboxamide would likely show:

  • Signals for the imidazole ring protons (typically at δ 7-8 ppm)

  • Ethyl group signals: a triplet for the methyl protons (δ 1.0-1.2 ppm) and a quartet for the methylene protons (δ 3.2-3.4 ppm)

  • A broad signal for the N-H proton of the imidazole ring (variable position)

Similarly, the ¹³C NMR would display:

  • Carbonyl carbon of the amide group (δ ~165 ppm)

  • Aromatic carbons of the imidazole ring (δ 115-145 ppm)

  • Ethyl group carbons (δ 14-40 ppm)

Related Compounds and Structural Analogues

Structural Analogues

Several structural analogues of N-ethyl-1H-imidazole-5-carboxamide have been documented in the scientific literature, with varying substitution patterns and functional groups. The following table compares key properties of these analogues:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
N-ethyl-1H-imidazole-5-carboxamide137480-25-2C₆H₉N₃O139.155Reference compound
4-amino-N-ethyl-1H-imidazole-5-carboxamide7253-70-5C₆H₁₀N₄O154.172Amino group at 4-position
Imidazole-4-carboxamide, n-ethyl-5-nitro7509-96-8C₆H₈N₄O₃184.153Nitro group at 5-position, carboxamide at 4-position
1-ethyl-4-(N-ethylamino)-1H-imidazole-5-carboxamide115377-58-7C₈H₁₄N₄O182.223Additional ethyl group on imidazole N and ethylamino at 4-position

Comparative Properties

Analytical Considerations

Identification Methods

For identification and quality control purposes, N-ethyl-1H-imidazole-5-carboxamide can be analyzed using:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy

  • Thin Layer Chromatography (TLC)

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